Phenylcyclohexane

Catalog No.
S573607
CAS No.
827-52-1
M.F
C12H16
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylcyclohexane

CAS Number

827-52-1

Product Name

Phenylcyclohexane

IUPAC Name

cyclohexylbenzene

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

IGARGHRYKHJQSM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=CC=C2

Synonyms

1,2,3,4,5,6-Hexahydro-1,1’-biphenyl; 4-Cyclohexylbenzene; Phenyl-cyclohexane; Cyclohexylbenzene; NSC 40473; NSC 69101; Phenylcyclohexane

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2

Organic Synthesis: A Versatile Building Block

PCH serves as a valuable building block in organic synthesis due to its readily available starting material and the ease of functionalization of the phenyl ring. Researchers can introduce various functional groups (e.g., amines, alcohols, halogens) onto the phenyl ring, allowing them to create a diverse range of complex organic molecules with specific properties. This versatility makes PCH a crucial component in the synthesis of pharmaceuticals, catalysts, and functional materials [, ].

Studying Molecular Interactions: A Model System

PCH's relatively simple structure with both aromatic and aliphatic regions makes it a valuable model system for studying various types of molecular interactions. Researchers can use PCH to investigate:

  • Host-guest interactions: Studying how PCH interacts with other molecules within confined spaces, relevant to drug delivery and catalysis [].
  • Liquid-liquid interactions: Understanding the behavior of PCH at the interface between two immiscible liquids, crucial for designing separation processes and understanding environmental fate of pollutants [].

Material Science: Exploring Liquid Crystalline Properties

PCH exhibits liquid crystalline behavior under certain conditions, forming ordered arrangements of molecules. This property makes it a potential candidate for developing:

  • Novel functional materials: PCH-based liquid crystals could be used in displays, sensors, and drug delivery systems due to their ability to respond to external stimuli (e.g., light, electric field) [].
  • Understanding self-assembly processes: Studying how PCH molecules self-assemble into liquid crystalline structures can provide valuable insights into similar processes in biological systems [].

Phenylcyclohexane is an organic compound characterized by its molecular structure, which consists of a cyclohexane ring bonded to a phenyl group. Its chemical formula is C${12}$H${16}$, and it is classified as an aromatic hydrocarbon due to the presence of the phenyl group. This compound is notable for its relatively high boiling point (approximately 200 °C) and its low solubility in water, making it primarily soluble in organic solvents. Phenylcyclohexane exhibits a non-polar character, which contributes to its utility in various chemical applications.

Typical of both aromatic and aliphatic compounds. Some notable reactions include:

  • Hydrogenation: Phenylcyclohexane can undergo catalytic hydrogenation to yield cyclohexylbenzene. This reaction typically involves the use of catalysts like nickel or palladium under high-pressure hydrogen conditions .
  • Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, such as bromination or nitration, leading to various substituted derivatives.
  • Oxidation: Under oxidative conditions, phenylcyclohexane can be transformed into phenolic compounds or ketones, depending on the reagents used .

Several methods have been developed for synthesizing phenylcyclohexane:

  • Catalytic Hydrogenation of Biphenyl: This method involves the hydrogenation of biphenyl in the presence of a catalyst such as nickel or palladium under high-pressure hydrogen conditions .
  • Contact Reaction of Benzene and Cyclohexene: A more recent method utilizes a molecular sieve catalyst to facilitate the reaction between benzene and cyclohexene at elevated temperatures (120-250 °C) and pressures (1.0-5.0 MPa) to produce phenylcyclohexane .
  • Transalkylation Reactions: Another approach involves transalkylation processes where benzene interacts with polyphenyl compounds to yield phenylcyclohexane as a product .

Phenylcyclohexane has several applications across different fields:

  • Solvent: Due to its non-polar nature, it serves as a solvent for organic reactions and extractions.
  • Intermediate in Organic Synthesis: It is often used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Phenylcyclohexane is utilized in studies related to reaction mechanisms involving cycloalkenes and aromatic compounds.

Interaction studies involving phenylcyclohexane primarily focus on its reactivity with other chemical species. For example, research has shown that it can react with hypobromous acid or N-bromosuccinimide to form brominated derivatives . Such studies help elucidate the compound's behavior in various chemical environments and its potential transformations.

Phenylcyclohexane shares structural similarities with several other compounds, which can be compared based on their properties and reactivity:

CompoundStructure TypeKey Characteristics
CyclohexylbenzeneAromatic HydrocarbonSimilar structure; used in similar applications
1-PhenylcyclopentaneCyclopentane DerivativeSmaller ring; different reactivity patterns
1-PhenylcyclohexeneAlkeneUnsaturated; participates in different types of reactions
BiphenylAromatic HydrocarbonTwo phenyl groups; higher reactivity due to more substitutions
1-Naphthalenecarboxylic acidAromatic Carboxylic AcidContains functional group; different solubility properties

The uniqueness of phenylcyclohexane lies in its balance between stability due to the cyclohexane ring and reactivity from the aromatic phenyl group, allowing it to participate in diverse

XLogP3

4.9

Boiling Point

240.1 °C

Melting Point

7.3 °C

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 67 companies with hazard statement code(s):;
H302 (74.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (11.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (98.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

19016-95-6
827-52-1

Wikipedia

Cyclohexylbenzene

General Manufacturing Information

Petrochemical manufacturing
Benzene, cyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types